
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole is a chemical compound that belongs to the class of heterocyclic organic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2,3,6-tetrahydropyridin-4-ylamine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted oxazoles.
科学研究应用
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with unique properties, such as polymers or coatings.
作用机制
The mechanism by which 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
相似化合物的比较
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine derivatives: These compounds share the tetrahydropyridine ring but may have different substituents or functional groups.
Oxazole derivatives: Other oxazole compounds with different substituents or fused rings.
Uniqueness: The uniqueness of this compound lies in its specific combination of the tetrahydropyridine and oxazole rings, which can impart distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it an interesting subject for scientific research and industrial use. Further studies are needed to fully explore its properties and applications.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1,5-6,9H,2-4H2 |
InChI 键 |
OQHKGINBMLESGF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=NC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
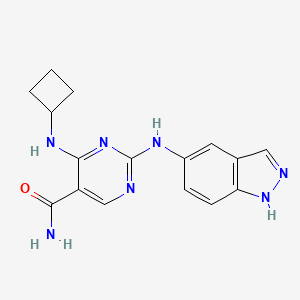
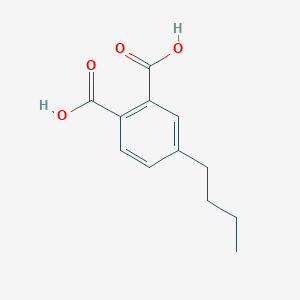
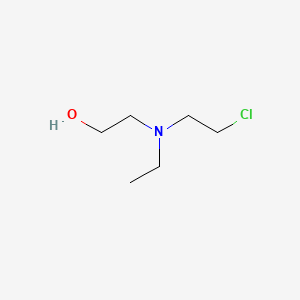
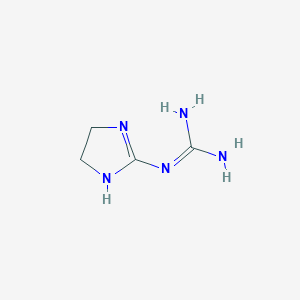
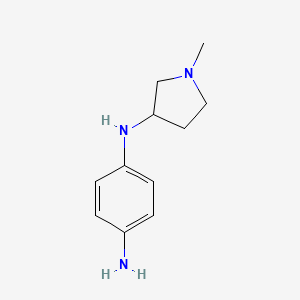



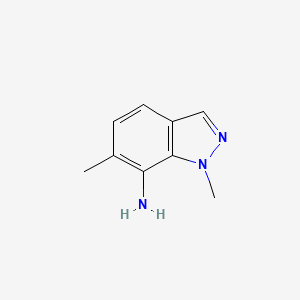
![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
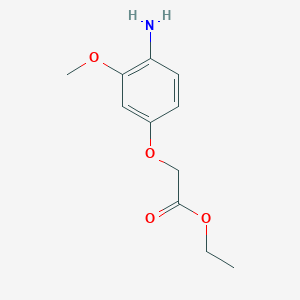
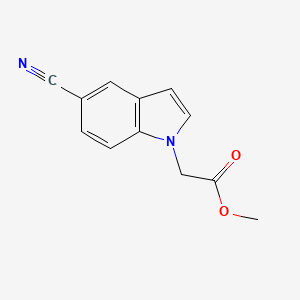
![4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)
